Quantifying the Impact of Alkyl Chain Length on Antibacterial Potency: n-Hexyl vs. Short-Chain Aliphatic ITCs
In a systematic study of aliphatic ITC analogs, the antibacterial activity against the plant pathogen Erwinia carotovora was found to be directly modulated by alkyl chain length. The n-hexyl derivative (Methyl DL-2-isothiocyanatocaproate) demonstrated moderate activity, ranking between the more potent longer-chain n-octyl ITC and less active shorter-chain methyl and ethyl ITCs. The activity trend was established as: n-octyl > n-pentyl > n-heptyl > n-hexyl > n-propyl > n-butyl > methyl > ethyl [1]. This ordering confirms that the n-hexyl chain provides a specific balance of hydrophobicity and steric fit, distinct from both shorter and longer homologs.
| Evidence Dimension | Antibacterial activity rank order (Erwinia carotovora) |
|---|---|
| Target Compound Data | Rank 4 of 8 (Moderate activity) |
| Comparator Or Baseline | n-Octyl ITC (Rank 1, highest activity); Methyl ITC (Rank 7, low activity); Ethyl ITC (Rank 8, lowest activity) |
| Quantified Difference | Activity is lower than n-octyl ITC and higher than methyl ITC. |
| Conditions | In vitro antibacterial assay against Erwinia carotovora. |
Why This Matters
This rank order data enables researchers to select the n-hexyl chain length (this compound) for achieving a specific, moderate level of antibacterial activity required for mechanism-of-action studies or as a non-potent control.
- [1] Li, D., Shu, Y., Li, P., Zhang, W., Ni, H., & Cao, Y. (2013). Synthesis and structure–activity relationships of aliphatic isothiocyanate analogs as antibiotic agents. Medicinal Chemistry Research, 22, 3119-3125. View Source
